molecular formula C10H11N3O3 B2813214 3-Cyclopropyl-1-(3-nitrophenyl)urea CAS No. 64393-00-6

3-Cyclopropyl-1-(3-nitrophenyl)urea

Cat. No. B2813214
CAS RN: 64393-00-6
M. Wt: 221.216
InChI Key: UHEYQOOFVUXABF-UHFFFAOYSA-N
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Description

“3-Cyclopropyl-1-(3-nitrophenyl)urea” is a chemical compound . It has a complex structure, which allows for diverse applications.


Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology was found to be suitable for gram-scale synthesis of molecules having commercial application in large volumes .

Scientific Research Applications

Hydrogen Bonding and Complex Formation

One study discusses the interaction of 1,3-bis(4-nitrophenyl)urea with various oxoanions, highlighting the nature of urea-fluoride interaction through hydrogen bonding. The research demonstrates how fluoride ions first establish a hydrogen-bonding interaction with urea, leading to the formation of highly stable complexes, and subsequently induce urea deprotonation upon the addition of a second equivalent, due to the formation of HF2-. This indicates the potential of urea derivatives in forming specific and stable hydrogen-bonded complexes with fluoride ions (Boiocchi et al., 2004).

Synthetic Applications

Another area of application is the synthesis of ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, demonstrating a single-pot, racemization-free synthesis. This method yields good results without racemization under milder conditions, showing the versatility of urea derivatives in synthetic chemistry (Thalluri et al., 2014).

Catalysis and Chemical Reactions

Research on boronate ureas explores their role as catalysts for the activation of nitrocyclopropane carboxylates in nucleophilic ring-opening reactions. This study highlights the use of urea derivatives in generating highly useful nitro ester building blocks, indicating their utility in catalytic processes and bioactive target synthesis (So et al., 2012).

Nonlinear Optical Properties

Furthermore, research into the polymorphic characterization of 1,3-bis(m-nitrophenyl)urea (MNPU) reveals insights into its nonlinear optical properties. The study identifies two polymorphic forms of MNPU, α and β, with distinct colors and second-order non-linear optical properties, attributing these differences to molecular conformation and hydrogen-bonding interactions. This suggests the potential of urea derivatives in the development of materials with specific optical properties (Huang et al., 1995).

properties

IUPAC Name

1-cyclopropyl-3-(3-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c14-10(11-7-4-5-7)12-8-2-1-3-9(6-8)13(15)16/h1-3,6-7H,4-5H2,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEYQOOFVUXABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-1-(3-nitrophenyl)urea

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